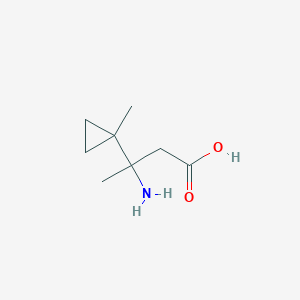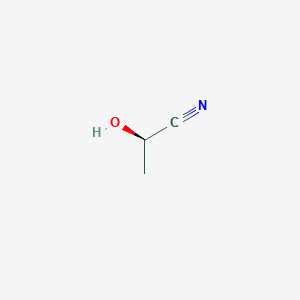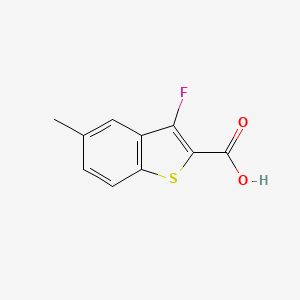
3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-fluoro-4-methylthiophenol with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, followed by hydrolysis to obtain the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-1-benzothiophene-2-carboxylic acid
- 5-Methyl-1-benzothiophene-2-carboxylic acid
- 3-Fluoro-5-methyl-1-benzothiophene
Uniqueness
3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid is unique due to the combination of the fluorine atom, methyl group, and carboxylic acid group. This combination enhances its reactivity and potential applications compared to similar compounds. The presence of the fluorine atom can improve the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Eigenschaften
Molekularformel |
C10H7FO2S |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-fluoro-5-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO2S/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
QLFSMCQCJOJVPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


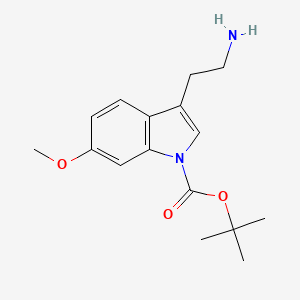
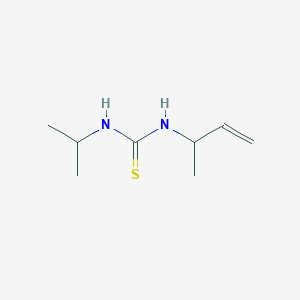
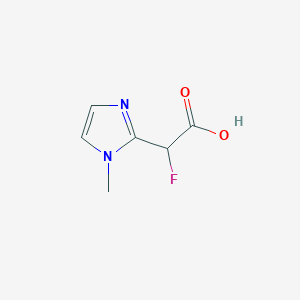
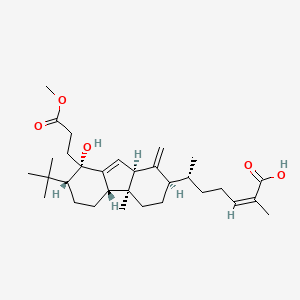
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
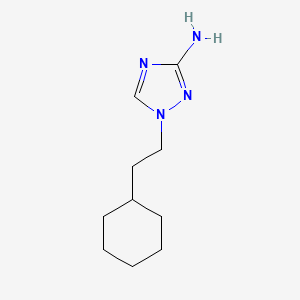

![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
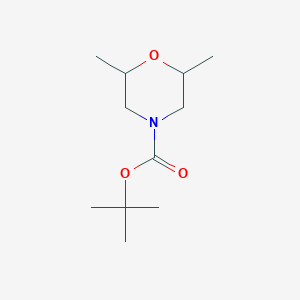
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
